molecular formula C23H20BrN3OS B10957514 5-{3-[(2-bromophenoxy)methyl]phenyl}-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol

5-{3-[(2-bromophenoxy)methyl]phenyl}-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B10957514
M. Wt: 466.4 g/mol
InChI Key: XVINFJDTGMRLBT-UHFFFAOYSA-N
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Description

The compound 5-{3-[(2-bromophenoxy)methyl]phenyl}-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol is a complex organic molecule that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3-[(2-bromophenoxy)methyl]phenyl}-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by cyclization of the corresponding hydrazine derivative with a suitable acylating agent.

    Introduction of the Bromophenoxy Group: The bromophenoxy group can be introduced through a nucleophilic substitution reaction using 2-bromophenol and an appropriate leaving group.

    Attachment of the Phenylethyl Group: The phenylethyl group can be attached via a Friedel-Crafts alkylation reaction.

    Formation of the Thiol Group: The thiol group can be introduced by thiolation of the triazole ring using a suitable thiolating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-{3-[(2-bromophenoxy)methyl]phenyl}-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol: can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The bromophenoxy group can be reduced to form a phenoxy group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Disulfide derivatives.

    Reduction: Phenoxy derivatives.

    Substitution: Substituted triazole derivatives.

Scientific Research Applications

5-{3-[(2-bromophenoxy)methyl]phenyl}-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol: has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-{3-[(2-bromophenoxy)methyl]phenyl}-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition of their activity. The bromophenoxy and phenylethyl groups can enhance the binding affinity and specificity of the compound.

Comparison with Similar Compounds

5-{3-[(2-bromophenoxy)methyl]phenyl}-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol: can be compared with other triazole derivatives, such as:

The uniqueness of This compound

Properties

Molecular Formula

C23H20BrN3OS

Molecular Weight

466.4 g/mol

IUPAC Name

3-[3-[(2-bromophenoxy)methyl]phenyl]-4-(1-phenylethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C23H20BrN3OS/c1-16(18-9-3-2-4-10-18)27-22(25-26-23(27)29)19-11-7-8-17(14-19)15-28-21-13-6-5-12-20(21)24/h2-14,16H,15H2,1H3,(H,26,29)

InChI Key

XVINFJDTGMRLBT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=NNC2=S)C3=CC=CC(=C3)COC4=CC=CC=C4Br

Origin of Product

United States

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